[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride
Description
Crystallographic Analysis and X-ray Diffraction Studies
The crystal structure of [1-(4-tert-butylphenyl)cyclobutyl]methanamine hydrochloride has been characterized through X-ray diffraction studies, though specific data for this compound are not explicitly reported. Insights can be inferred from structurally analogous systems. For example, cyclobutane-containing derivatives like TEVBAC (C₁₅H₂₄ClN) crystallize in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 7.97174(17) Å, b = 12.7398(3) Å, and c = 14.0754(5) Å, yielding a volume of 1429.47(7) ų. Key bond lengths include C–C (1.24–1.52 Å) and C–N (1.51–1.52 Å), while bond angles such as C1–C2–C3 (127.0°) and C6–C9–N (119.2°) highlight distortions from ideal geometries due to steric and electronic effects.
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ (orthorhombic) |
| Unit cell dimensions | a = 7.97 Å, b = 12.74 Å, c = 14.08 Å |
| Volume | 1429.47 ų |
| Bond length (C–C) | 1.24–1.52 Å |
| Bond angle (C1–C2–C3) | 127.0° |
These metrics suggest a rigid cyclobutane core with significant angular strain, stabilized by the tert-butylphenyl group’s electron-donating effects.
Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling
While direct NMR data for the compound are unavailable, spectral features can be extrapolated from related systems. For instance:
- tert*-Butyl group : A singlet at δ 1.37 ppm (9H) for the methyl groups.
- Aromatic protons : Multiplets between δ 7.2–7.5 ppm (4H) due to the para-substituted phenyl ring.
- Cyclobutane ring protons : Multiplets around δ 1.5–2.0 ppm (4H) from vicinal coupling.
- Methanamine CH₂ group : A broad singlet near δ 3.0–3.5 ppm (2H), though protonation as the hydrochloride salt may suppress NH signals.
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl methyl | 1.37 | Singlet | 9H |
| Aromatic (para-substituted) | 7.2–7.5 | Multiplet | 4H |
| Cyclobutane ring | 1.5–2.0 | Multiplet | 4H |
| Methanamine CH₂ | 3.0–3.5 | Singlet (broad) | 2H |
These assignments align with trends observed in tert-butyl-substituted cyclobutanes and benzylamine derivatives.
Computational Modeling of Electronic Structure via DFT
Density Functional Theory (DFT) studies using the B3LYP/6-311++G(d,p) basis set provide insights into electronic properties. Key findings include:
- HOMO-LUMO gap : ~4.0 eV, reflecting moderate stability against oxidation/reduction.
- Dipole moment : ~4.2 D, influenced by the polar methanamine hydrochloride group.
- Charge distribution : Partial negative charge on the cyclobutane nitrogen and positive charge on the tert-butylphenyl moiety.
| Property | Value |
|---|---|
| HOMO energy | -6.0 eV |
| LUMO energy | -2.0 eV |
| Dipole moment | 4.2 D |
| Electron density (N atom) | -0.5 e |
The methanamine group’s protonation in the hydrochloride salt reduces electron density at the nitrogen, altering reactivity compared to free-base analogues.
Comparative Conformational Analysis with Cyclobutane Analogues
The cyclobutane ring adopts a puckered conformation to mitigate angle strain. In [1-(4-tert-butylphenyl)cyclobutyl]methanamine hydrochloride, the tert-butylphenyl group’s steric bulk likely favors a chair-like arrangement, contrasting with twist-boat preferences in less substituted cyclobutanes. This stabilization is consistent with findings in cis-1,4-di-tert-butylcyclohexane, where bulky groups enforce specific conformations.
The cyclobutane ring’s restricted rotation in this compound enhances metabolic stability compared to non-rigid analogues.
Properties
IUPAC Name |
[1-(4-tert-butylphenyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-14(2,3)12-5-7-13(8-6-12)15(11-16)9-4-10-15;/h5-8H,4,9-11,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMMGFSNSZJJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-78-4 | |
| Record name | Cyclobutanemethanamine, 1-[4-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H20ClN
- Molecular Weight : 239.76 g/mol
- IUPAC Name : (1-(4-tert-butylphenyl)cyclobutyl)methanamine hydrochloride
The biological activity of this compound appears to be mediated through its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pathways involved in pain perception and inflammation.
Biological Activity Overview
Research indicates that this compound has shown promise in several biological assays, particularly:
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors, including those involved in pain signaling.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the compound's effectiveness against various biological targets:
Case Studies
- Pain Management : In animal models, related compounds demonstrated efficacy in alleviating chronic pain conditions, although side effects such as hyperthermia were noted .
- Tuberculosis Treatment : A focused study on structural analogs revealed that modifications could enhance potency against M. tuberculosis, suggesting avenues for further drug development .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl in Didesmethylsibutramine) may increase binding affinity to monoamine transporters, as seen in Sibutramine’s pharmacological activity .
- Molecular Weight :
Pharmacological and Functional Comparisons
Sibutramine and Derivatives
Sibutramine Hydrochloride (CAS: 84485-00-7), a derivative of Didesmethylsibutramine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used historically for obesity treatment. Its mechanism involves enhancing satiety and thermogenesis via synergistic 5-HT and noradrenaline pathways . Related compounds, such as USP Sibutramine Related Compounds A–D, feature structural variations (e.g., chlorophenyl positional isomers, alkyl chain modifications) that significantly alter potency and selectivity . For example:
Butenafine Hydrochloride
It functions as an antifungal agent by inhibiting squalene epoxidase, demonstrating how the tert-butyl group can enhance target binding in diverse therapeutic contexts .
Preparation Methods
General Synthetic Strategies
The synthesis of [1-(4-tert-butylphenyl)cyclobutyl]methanamine hydrochloride typically involves:
- Reductive amination of cyclobutyl ketone or aldehyde precursors with appropriate amines.
- Alkylation reactions involving cyclobutyl derivatives and aminomethyl reagents.
- Catalytic hydrogenation or reduction steps to convert intermediates to the desired amine.
- Use of protecting groups and subsequent deprotection to control regio- and stereochemistry.
The bulky tert-butyl substituent at the para position on the phenyl ring requires careful optimization of reaction conditions to overcome steric hindrance, often necessitating elevated temperatures or extended reaction times.
Specific Preparation Methodologies
Reductive Amination Approach
This is a common and efficient route:
- Starting materials : 1-(4-tert-butylphenyl)cyclobutanone or cyclobutyl aldehyde derivatives.
- Reagents : Methanamine or its equivalents.
- Reducing agents : Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄).
- Solvents : Polar aprotic solvents such as dichloroethane (DCE) enhance solubility and reaction rates.
- Conditions : Room temperature to mild heating, careful control to avoid side reactions.
This method allows for selective formation of the aminomethyl group attached to the cyclobutyl ring, yielding the free amine, which is then converted to the hydrochloride salt by treatment with HCl.
Alkylation of Amines
- Procedure : Secondary amines are alkylated with halomethylcyclobutyl derivatives.
- Catalysts and additives : Potassium iodide (KI) as a nucleophilic catalyst; sodium hydride (NaH) for deprotonation.
- Solvents : Dimethylformamide (DMF) under inert atmosphere (nitrogen).
- Temperature : Typically 0 °C to 40 °C with extended stirring (up to 24 hours).
- Work-up : Quenching with saturated sodium bicarbonate, extraction with diethyl ether, drying, and purification by column chromatography.
This method is useful when starting from protected amines or tosylate derivatives and allows for regioselective substitution.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | NaBH(OAc)₃, NaBH₄, or Pd/C (for hydrogenation) | NaBH(OAc)₃ preferred for mild reductive amination; Pd/C for hydrogenation steps |
| Solvent | Dichloroethane (DCE), Methanol, DMF | DCE enhances aromatic solubility; DMF used in alkylation under inert atmosphere |
| Temperature | 0 °C to 40 °C | Lower temps for selectivity; higher temps may be needed to overcome steric hindrance |
| Reaction Time | 2 to 24 hours | Longer times for alkylation; shorter for reductive amination |
| Purification | Column chromatography, crystallization | Necessary due to byproducts and incomplete reactions |
Research Findings and Comparative Analysis
A comparative study of cyclobutyl analogs with various para-substituents on the phenyl ring indicates:
| Substituent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Tert-butylphenyl | NaBH(OAc)₃ | DCE | ~70 | |
| 4-Fluorophenyl | NaBH(OAc)₃ | DCE | 72 | |
| 4-Methoxyphenyl | NaBH₄ | Methanol | 65 |
The bulky tert-butyl group slightly reduces yield compared to smaller substituents, likely due to steric effects requiring optimized conditions.
Preparation of Hydrochloride Salt
The free amine obtained from the above methods is converted to the hydrochloride salt by:
- Dissolving the amine in an appropriate solvent such as ethanol or diethyl ether.
- Adding an equimolar amount of hydrochloric acid (HCl) gas or concentrated HCl solution.
- Precipitation of the hydrochloride salt occurs, which is then filtered and dried.
This salt form enhances the compound's stability and solubility for further biological or formulation studies.
Formulation and Solubility Considerations
For in vivo or in vitro applications, stock solutions of this compound are prepared with precise molarity calculations:
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 3.94 | 0.788 | 0.394 |
| 5 | 19.70 | 3.94 | 1.97 |
| 10 | 39.40 | 7.88 | 3.94 |
Physical methods such as vortexing, ultrasound, or gentle heating aid dissolution, especially when preparing master stocks in DMSO before dilution with PEG300, Tween 80, or corn oil for in vivo formulations.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Reductive Amination | Cyclobutyl ketone + methanamine + NaBH(OAc)₃, DCE, RT | High selectivity, mild conditions | Steric hindrance from tert-butyl |
| Alkylation | Amines + tosylates/halides + NaH, KI, DMF, 0–40 °C | Good regioselectivity | Longer reaction times, purification needed |
| Catalytic Hydrogenation | Pd/C, H₂ gas, EtOAc or MeOH | Clean reduction | Requires hydrogenation setup |
| Hydrochloride Salt Formation | HCl addition to free amine | Improved stability and solubility | Requires careful handling of HCl |
Q & A
Q. What synthetic strategies are most effective for producing [1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride, and how do reaction conditions vary for cyclobutyl-containing analogs?
Methodological Answer: The synthesis of cyclobutyl-containing methanamine derivatives typically involves reductive amination, alkylation, or cycloaddition reactions. For example, fluorinated analogs are synthesized via reaction of substituted phenylcyclobutane with methanamine under controlled conditions, using solvents like dichloroethane (DCE) and catalysts such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) . Key considerations include:
- Steric effects : The bulky tert-butyl group at the para position may necessitate longer reaction times or elevated temperatures to overcome steric hindrance.
- Solvent selection : Polar aprotic solvents (e.g., DCE) enhance solubility of aromatic intermediates.
- Purification : Crystallization or column chromatography is critical due to potential byproducts from incomplete cyclization or substitution.
Q. Table 1: Comparison of Reaction Conditions for Cyclobutyl Analogs
| Substituent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl | NaBH(OAc)₃ | DCE | 72 | |
| 4-Methoxyphenyl | NaBH₄ | MeOH | 65 | |
| 2,4-Difluorophenyl | Pd/C (H₂) | EtOAc | 68 |
Q. Which analytical techniques are optimal for confirming the structural integrity and purity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclobutyl ring strain (e.g., upfield shifts for cyclobutyl protons) and tert-butyl group signals (δ ~1.3 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms cyclobutyl ring geometry, especially for chiral centers .
- HPLC-MS : Quantifies purity (>95%) and detects impurities from incomplete substitution or degradation .
- Elemental Analysis : Validates molecular formula (C₁₅H₂₄ClN) and salt stoichiometry.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of cyclobutyl methanamine derivatives to serotonin receptors (e.g., 5-HT₂C)?
Methodological Answer: Discrepancies in binding data often arise from assay conditions or structural variations. To address this:
- Orthogonal Assays : Compare radioligand displacement (e.g., [³H]-mesulergine) with functional assays (e.g., calcium flux) to distinguish binding vs. efficacy .
- Structural Analysis : Fluorine or tert-butyl substituents may alter receptor interaction modes. For example, fluorinated analogs show enhanced lipophilicity and membrane permeability, affecting apparent affinity .
- Control Experiments : Use enantiomerically pure samples to isolate stereochemical effects, as seen in (+)-40, which exhibited 10-fold higher potency than its enantiomer .
Q. What computational approaches are suitable for predicting the metabolic stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Models electron distribution to predict susceptibility to cytochrome P450 oxidation (e.g., tert-butyl groups may reduce metabolic degradation).
- Molecular Dynamics (MD) : Simulates interactions with liver microsomes to identify vulnerable sites (e.g., cyclobutyl ring strain increasing reactivity) .
- In Silico QSAR Models : Correlate substituent parameters (e.g., logP, polar surface area) with in vitro half-life data from analogs .
Q. Table 2: Metabolic Stability of Structural Analogs
| Compound | t₁/₂ (Human Liver Microsomes, min) | Major Metabolic Pathway |
|---|---|---|
| 4-Fluorophenyl analog | 22 | N-dealkylation |
| 4-Methoxyphenyl analog | 18 | O-demethylation |
| 4-Tert-butylphenyl analog* | 35 (predicted) | Cyclobutyl ring opening |
Q. How does the tert-butyl substituent influence the compound’s pharmacokinetic profile compared to halogen or methoxy groups?
Methodological Answer: The tert-butyl group:
- Enhances Lipophilicity : Increases logP by ~1.5 units compared to methoxy or fluorine, improving blood-brain barrier penetration (critical for CNS targets) .
- Reduces Metabolic Clearance : Steric shielding decreases oxidation by CYP450 enzymes, as observed in analogs with bulky substituents .
- Affects Solubility : Hydrochloride salt formation counterbalances lipophilicity, maintaining aqueous solubility >5 mg/mL at pH 7.4 .
Experimental Design Tip : Use parallel artificial membrane permeability assays (PAMPA) and hepatocyte stability studies to validate predictions .
Q. What strategies optimize enantiomeric purity during synthesis, and how does chirality impact biological activity?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases .
- Asymmetric Catalysis : Employ palladium-catalyzed cyclopropanation for stereocontrol, as demonstrated in (+)-40 synthesis (99% ee) .
- Biological Impact : Enantiomers may exhibit divergent receptor activation. For example, (+)-40 showed 90% 5-HT₂C receptor agonism vs. 10% for (-)-40, highlighting the need for enantiopure synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
